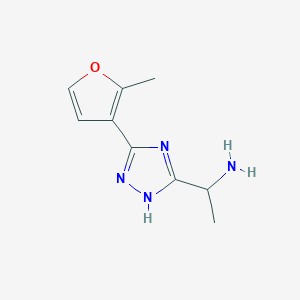

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine

説明

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 2-methylfuran-3-yl group and at position 5 with an ethanamine moiety. The 1,2,4-triazole ring is a nitrogen-rich aromatic system known for its versatile chemical reactivity and biological relevance, particularly in medicinal and agrochemical applications.

特性

分子式 |

C9H12N4O |

|---|---|

分子量 |

192.22 g/mol |

IUPAC名 |

1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |

InChI |

InChI=1S/C9H12N4O/c1-5(10)8-11-9(13-12-8)7-3-4-14-6(7)2/h3-5H,10H2,1-2H3,(H,11,12,13) |

InChIキー |

JHIFNGZZTIUBBD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CO1)C2=NNC(=N2)C(C)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)エタンアミンの合成は、通常、以下の手順を含みます。

フラン環の形成: フラン環は、グルコースとアセチルアセトンを触媒的に変換して、2-メチル-3-アセチルフランを得ることによって合成できます。.

トリアゾール環の形成: トリアゾール環は、2-メチル-5-フェニル-3-アセチルフランのカルボエトキシヒドラゾンとチオニルクロリドを反応させて、4-(5-アリール-2-メチルフラン-3-イル)-1,2,3-チアジアゾールを形成することによって合成できます。.

フラン環とトリアゾール環のカップリング: フラン環とトリアゾール環は、その後、tert-ブトキシカリウムやアルキルヨージドなどの一般的な試薬を含む一連の反応によってカップリングされます。.

工業的生産方法

この化合物の工業的生産方法は、上記合成経路を大規模生産に最適化することを含む可能性があります。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、および効率的な精製技術の開発が含まれます。

化学反応の分析

4. 科学研究への応用

1-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)エタンアミンは、広範囲の科学研究への応用を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

医学: 抗菌剤や抗がん剤としての可能性について調査されています。

工業: ユニークな特性を持つ新素材の開発に使用されています。

科学的研究の応用

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials with unique properties.

作用機序

6. 類似化合物の比較

類似化合物

2-メチル-3-アセチルフラン: 類似の構造的特徴を持つフラン誘導体.

4-(5-アリール-2-メチルフラン-3-イル)-1,2,3-チアジアゾール: 類似のフラン-トリアゾール骨格を持つ化合物.

独自性

1-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)エタンアミンは、フラン環、トリアゾール環、およびエタンアミン基の特定の組み合わせによってユニークです。このユニークな構造は、さまざまな用途にとって価値のある化合物となる、独自の化学的および生物学的特性を付与します。

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Triazole Ring

Triazole Derivatives with Aryl/ Heteroaryl Groups

- Molecular weight: ~235.25 g/mol .

- 1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride :

The pyridinyl group introduces basicity and hydrogen-bonding capacity, differing from the neutral, lipophilic methylfuran. This compound’s hydrochloride salt (MW: ~266.78 g/mol) highlights its solubility advantages in polar solvents . - (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1376514-14-5):

Features a furan-2-yl group at position 5 and a methoxyphenyl group at position 3. The methoxy group enhances electron-donating effects, contrasting with the methylfuran’s steric and electronic profile .

Triazole Derivatives with Alkyl Substituents

Functional Group Modifications

- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (CAS 1803604-52-5): The hydrochloride salt improves aqueous solubility (MW: 180.63 g/mol) and stability, a common strategy for enhancing bioavailability in drug design .

生物活性

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a complex organic compound notable for its unique molecular structure, which includes a triazole ring and a phenylethanamine moiety. This compound is part of a broader class of heterocyclic compounds that have garnered attention for their diverse pharmacological properties, particularly in the realms of anticancer and antimicrobial activity.

The molecular formula of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is , with a molecular weight of approximately 268.31 g/mol. The presence of the 2-methylfuran group is believed to enhance its potential biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine |

| CAS Number | 1708274-66-1 |

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine can inhibit tumor cell proliferation through various mechanisms:

- Thymidylate Synthase Inhibition : Compounds have been reported to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells. For example, triazole derivatives demonstrated IC50 values ranging from to against various cancer cell lines including MCF-7 and HCT-116 .

- Mechanisms of Action : The compound may induce apoptosis and autophagy via signaling pathways such as PI3K/Akt/mTOR and ERK, which are crucial in regulating cell survival and proliferation .

Antimicrobial Activity

The triazole moiety is also known for its antifungal properties, making it a candidate for antimicrobial applications. Preliminary studies suggest that derivatives similar to this compound exhibit good inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

Study on Anticancer Properties

In a recent study evaluating the cytotoxicity of triazole derivatives on five human cancer cell lines (HL-60, A549, SW480, MCF-7), it was found that several compounds exhibited significant inhibition effects. For instance:

- Compound 9 showed an IC50 value of against MCF-7 cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 10 | HCT-116 | 2.6 |

| 17 | SW480 | 9.39 |

These findings indicate that structural modifications can enhance the anticancer efficacy of triazole derivatives .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves multiple synthetic steps starting from furan and triazole intermediates . The structure activity relationship studies emphasize that the presence of electron-withdrawing groups can significantly enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。